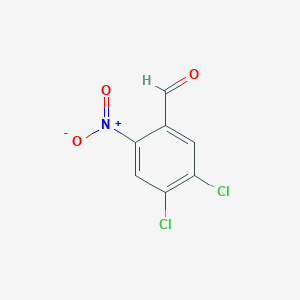

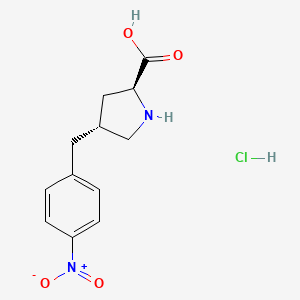

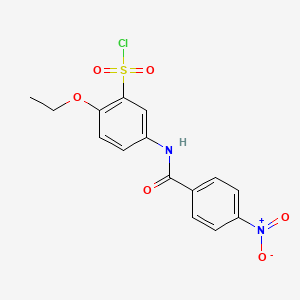

(2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Overview

Description

(2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chemical compound that has gained much attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Solid-State Versatility in Pharmaceutical Compounds : A study by Oruganti et al. (2017) explored the solid-state versatility of molecular salts/cocrystals of similar compounds, focusing on their structural characterization and the importance of halogen bonds. This research is relevant for pharmaceutical applications, particularly for antiviral agents and immune response boosters in immune deficiency diseases (Oruganti, Kumar Nechipadappu, Khade, & Trivedi, 2017).

Tautomerism in Pyridine Derivatives : Smrčková, Juricová, and Prutianov (1994) investigated the structural aspects of pyridine derivatives related to (2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid, focusing on tautomerism which is significant for understanding the chemical behavior of these compounds (Smrčková, Juricová, & Prutianov, 1994).

Supramolecular Structure and Interactions : Smith and Wermuth (2013) analyzed the crystal structure of a similar salt, noting key interactions within the structure. This research contributes to understanding the molecular interactions and stability in the solid state of related compounds (Smith & Wermuth, 2013).

Esterification Processes in Organic Chemistry : Takimoto et al. (1981) discussed the esterification of carboxylic acids by alcohols using a process involving similar compounds. This work has implications for synthetic organic chemistry and the development of novel esterification methodologies (Takimoto, Inanaga, Katsuki, & Yamaguchi, 1981).

Optically Pure Derivatives for Chemical Synthesis : Ruano, Alemán, and Cid (2006) prepared optically pure derivatives of pyrrolidine by a specific reaction process, demonstrating a method to achieve high stereoselectivity in chemical synthesis, which is crucial for developing pharmaceuticals and other fine chemicals (Ruano, Alemán, & Cid, 2006).

Reduction Mechanisms in Organic Chemistry : Awano and Tagaki (1986) examined the reduction mechanism of substituted nitrosobenzenes, which is relevant for understanding the chemical behavior and potential applications of (2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid in organic reactions (Awano & Tagaki, 1986).

Polymer Chemistry Applications : Mehdipour-Ataei et al. (2009) described the synthesis and characterization of polymers containing related pyridine units, highlighting the potential of these compounds in developing new materials with specific physical and thermal properties (Mehdipour‐Ataei, Mosslemin, Kholghi, & Mohaghegh, 2009).

Crystal Structure and Molecular Interactions : Ghosh, Ribas, and Bharadwaj (2005) investigated the crystal structure and hydrogen bonding interactions of metal-organic frameworks involving similar pyridine derivatives. This research aids in understanding the structural properties of these compounds in solid-state chemistry (Ghosh, Ribas, & Bharadwaj, 2005).

properties

IUPAC Name |

(2S,4R)-4-[(4-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4.ClH/c15-12(16)11-6-9(7-13-11)5-8-1-3-10(4-2-8)14(17)18;/h1-4,9,11,13H,5-7H2,(H,15,16);1H/t9-,11+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEUNGOAUHHBBSI-XQKZEKTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376027 | |

| Record name | (2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |

CAS RN |

1049740-22-8 | |

| Record name | (2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethoxy-5-[(piperidine-1-carbonyl)-amino]-benzenesulfonyl chloride](/img/structure/B1597055.png)